molecular formula C11H14N2O B13213862 3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13213862
M. Wt: 190.24 g/mol
InChI Key: VZXQIKGCTXVOGU-UHFFFAOYSA-N
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Description

Key structural attributes include:

  • Methyl groups at positions 2 and 7.
  • An aminomethyl (-CH2NH2) substituent at position 3.
  • A ketone group at position 1.

The compound’s molecular weight is calculated as 206.27 g/mol (C12H16N2O).

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(aminomethyl)-2,7-dimethyl-3H-isoindol-1-one

InChI

InChI=1S/C11H14N2O/c1-7-4-3-5-8-9(6-12)13(2)11(14)10(7)8/h3-5,9H,6,12H2,1-2H3

InChI Key

VZXQIKGCTXVOGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(N(C2=O)C)CN

Origin of Product

United States

Preparation Methods

Indium-Mediated One-Pot Reductive Condensation

  • Procedure : Nitroarenes bearing appropriate substituents (e.g., 2,7-dimethyl substituents on the aromatic ring) are reacted with o-phthalaldehyde in the presence of indium powder and acetic acid in toluene under reflux conditions.

  • Mechanism : The nitroarene is reduced in situ to an aniline intermediate, which condenses with the dialdehyde groups of o-phthalaldehyde to form an imine intermediate. This undergoes intramolecular cyclization and dehydration to yield the isoindolinone core.

  • Yields : Moderate to good yields (27–74%) have been reported depending on substituents and reaction conditions.

  • Advantages : This method is operationally simple, uses readily available starting materials, and avoids isolation of intermediates.

Parameter Typical Conditions Outcome
Nitroarene 1 equiv Substituted aniline precursor
o-Phthalaldehyde 1 equiv Coupling partner
Indium powder 4 equiv Reducing agent
Acetic acid 10 equiv Acidic medium
Solvent Toluene Reflux (~110 °C)
Reaction time 8–24 hours Isoindolinone product
Yield 27–74% Moderate to good

Functional Group Transformations on Isoindolinone Intermediates

  • Aminomethylation : Introduction of the aminomethyl group at the 3-position can be achieved by nucleophilic substitution reactions on 3-halogenated isoindolinones or by reductive amination of 3-formyl derivatives.

  • Example : Treatment of 3-benzyl- or 3-hydroxy-substituted isoindolinones with formaldehyde and ammonia or amines under acidic conditions leads to aminomethyl derivatives.

  • Protection/Deprotection : Amino groups may be introduced as protected derivatives (e.g., carbamates) followed by deprotection to yield the free aminomethyl substituent.

Cyclization from Phthalimide Derivatives

  • Starting from phthalimide derivatives bearing aminoalkyl substituents, reduction and cyclization under acidic or catalytic conditions can yield isoindolinone derivatives with aminomethyl groups at the 3-position.

  • Hydrazine hydrate treatment of acetylated phthalimides followed by recrystallization has been used to prepare related isoindolinone derivatives, demonstrating the versatility of this approach.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Indium-mediated reductive condensation Nitroarene, o-phthalaldehyde, indium, acetic acid Reflux in toluene, 8–24 h 27–74% One-pot, mild, good functional group tolerance Requires indium, moderate yields
Nucleophilic substitution/reductive amination Halogenated isoindolinones, formaldehyde, amines Room temp to reflux, acidic medium Up to 95% High selectivity, direct aminomethylation Requires pre-functionalized substrates
Phthalimide reduction and cyclization Phthalimide derivatives, hydrazine hydrate Reflux in ethanol, 4–8 h ~65–70% Straightforward, uses common reagents Multi-step, purification needed

Spectroscopic and Analytical Characterization

  • Products are typically characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

  • Key IR absorptions include amide carbonyl (C=O) stretching around 1700–1770 cm^-1 and NH stretching bands near 3300–3500 cm^-1.

  • ^1H NMR signals for the aminomethyl group appear as singlets around 4.5–5.5 ppm, while methyl substituents on the aromatic ring resonate near 2.0–2.5 ppm.

Summary and Recommendations for Synthesis

  • The indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde represents a versatile and effective route to the isoindolinone core, adaptable to various substituents including the 2,7-dimethyl pattern.

  • Subsequent aminomethylation can be accomplished via reductive amination or nucleophilic substitution on appropriately functionalized intermediates.

  • Optimization of reaction parameters such as solvent, temperature, and reagent ratios is crucial for maximizing yield and purity.

  • Alternative synthetic routes involving phthalimide intermediates and hydrazine reduction offer complementary strategies, especially when starting materials are readily available.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below summarizes critical differences between the target compound and related isoindol-1-one derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one 2-Me, 3-CH2NH2, 7-Me 206.27 Hydrochloride form; potential bioactivity
4,7-Dihydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 919800-43-4) 2-Me, 4-OH, 7-OH 179.17 High polarity due to hydroxyl groups; hydrogen-bonding capacity
2,3-Dihydro-1H-isoindol-1-one (CAS 480-91-1) Unsubstituted 133.15 Parent scaffold; precursor for synthesis
3-(Aminomethyl)-7-methoxy-2-methyl-... (CAS 2242468-91-1) 2-Me, 3-CH2NH2, 7-OMe 236.29 Methoxy enhances lipophilicity; salt form
2-Methyl-3-amino-3-phenylisoindol-1-one (CAS not specified) 2-Me, 3-NH2, 3-Ph 252.30 Phenyl group increases hydrophobicity
4-Amino-2,3-dihydro-1H-isoindol-1-one (CAS 366452-98-4) 4-NH2 148.17 Positional isomer; distinct H-bonding
Key Observations:

Substituent Position and Polarity: Hydroxyl groups (e.g., 4,7-dihydroxy analog) significantly increase polarity compared to methyl or aminomethyl groups, altering solubility and pharmacokinetic profiles .

Aminomethyl vs. Amino Groups: The aminomethyl group in the target compound offers a flexible linker for further functionalization (e.g., amide formation), whereas rigid amino groups (e.g., 4-amino analog) limit conformational flexibility .

Structural Complexity :

  • The unsubstituted parent compound (CAS 480-91-1) serves as a foundational scaffold for synthesizing derivatives, including the target molecule .

Biological Activity

3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one (CAS No. 2059934-19-7) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.24 g/mol
  • Structure :

    Chemical Structure

Biological Activity Overview

Research indicates that isoindole derivatives, including this compound, exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Recent studies have shown that this compound possesses significant antimicrobial properties. For instance:

  • Study Findings : In vitro tests demonstrated that this compound exhibited inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound can be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. A study reported a significant reduction in cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), when treated with concentrations ranging from 10 to 50 µM.
Cell Line IC50 (µM)
MCF-725
HepG230

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines:

  • Study Observations : Treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Study : A comprehensive evaluation of isoindole derivatives indicated that modifications in the structure could enhance antimicrobial efficacy. The study highlighted the importance of substituents on the isoindole ring in improving activity against resistant bacterial strains .
  • Anticancer Research : In a study examining various isoindole derivatives for anticancer activity, it was found that those with specific functional groups exhibited higher cytotoxicity towards cancer cells . The research emphasized the role of molecular structure in determining biological activity.
  • In Vivo Studies : Animal models have been used to test the efficacy of the compound in reducing tumor growth and inflammation. Preliminary results suggest promising outcomes in reducing tumor size and inflammatory markers .

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